molecular formula C27H24FN3O4S B2678803 N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide CAS No. 851714-78-8

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2678803
CAS No.: 851714-78-8
M. Wt: 505.56
InChI Key: WRNYPEQKRIZIFP-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an indole ring, and a fluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the indole ring: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling reactions: The benzo[d][1,3]dioxole moiety and the indole ring are then coupled using a suitable linker, such as an amino acid derivative.

    Introduction of the fluorobenzamide group: This step involves the reaction of the intermediate compound with 2-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and indole rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted derivatives at the fluorobenzamide group.

Scientific Research Applications

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and indole moieties are known to interact with various biological targets, potentially leading to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide is unique due to the combination of the benzo[d][1,3]dioxole, indole, and fluorobenzamide moieties, which may confer distinct biological activities and chemical properties not found in other compounds.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4S/c28-21-7-3-1-5-19(21)27(33)29-11-12-31-15-25(20-6-2-4-8-22(20)31)36-16-26(32)30-14-18-9-10-23-24(13-18)35-17-34-23/h1-10,13,15H,11-12,14,16-17H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNYPEQKRIZIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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